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Compound of Interest

Fmoc-alpha-methyl-D-aspartic
Compound Name:

acid
CAS No.: 1283766-23-3
Cat. No.: B1398426

Get Quote

Overcoming Steric Hindrance in Peptidomimetic Design
Executive Summary

In the landscape of modern peptide therapeutics, Fmoc-a-methyl-D-aspartic acid represents a
critical tool for overcoming the two primary failure modes of peptide drugs: proteolytic instability
and conformational flexibility.[1] By introducing a methyl group at the alpha-carbon of the D-
enantiomer of aspartic acid, researchers can lock peptide backbones into specific helical
conformations (often

-helices) and render the peptide bond nearly impervious to enzymatic hydrolysis.

However, the very feature that provides stability—the sterically bulky quaternary

-carbon—makes this residue notoriously difficult to incorporate during Solid-Phase Peptide
Synthesis (SPPS). This guide provides the chemical grounding, operational protocols, and
troubleshooting frameworks required to successfully utilize this high-value building block.

Chemical Identity & Properties
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For practical application in drug development, this residue is almost exclusively handled in its
side-chain protected form to prevent aspartimide formation and ensure orthogonality.

Core Data Table

Property Specification
Primary Compound Fmoc-a-Me-D-Asp(OtBu)-OH
CAS Number 1231709-26-4

Molecular Formula

Molecular Weight 425.5 g/mol

D-Enantiomer (R-configuration at
Stereochemistry
-carbon)

N-term: Fmoc (Base labile)Side-chain: OtBu

Protecting Groups . .
(Acid labile)

Soluble in DMF, NMP, DCM; Insoluble in

Solubility
Water/Ether

_ (HPLC),
Purity Standard

ee (Chiral HPLC)

Note on CAS: While the free acid form exists, CAS 1231709-26-4 refers to the

-tert-butyl ester derivative, which is the standard reagent for Fmoc SPPS.

Mechanistic Insight: The "Alpha-Methyl Effect”
Conformational Restriction

The introduction of the
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-methyl group creates severe steric clashes with the peptide backbone carbonyls. This restricts
the torsion angles (

and

) of the amino acid, forcing the peptide chain into a helical conformation. Unlike standard amino
acids which sample a wide Ramachandran space,

-methyl amino acids act as "structural anchors," often nucleating
-helices or stabilizing
-helices.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended
conformation to fit into the active site. The steric bulk of the

-methyl group prevents this adaptation.[1] Furthermore, the D-configuration is generally
unrecognized by endogenous mammalian proteases, providing a synergistic "double-lock"
against degradation.

Experimental Protocols (SPPS)

Senior Scientist Note:Do not treat Fmoc-a-Me-D-Asp(OtBu)-OH like a standard residue. The
quaternary center reduces the nucleophilicity of the amine (during the NEXT coupling) and
hinders the electrophilicity of the carboxyl (during THIS coupling). Standard HBTU/DIPEA
protocols will likely result in deletion sequences.

Coupling Protocol (The "Hard" Step)

Objective: Drive the acylation of the resin-bound amine with Fmoc-a-Me-D-Asp(OtBu)-OH to
completion.

Reagents:

e Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.
Avoid HBTU/TBTU.
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» Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize
racemization (though less of a risk with quaternary centers).

o Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Workflow:
e Resin Swelling: Swell resin in DMF for 30 mins.
o Activation (Pre-mix):
o Dissolve Fmoc-a-Me-D-Asp(OtBu)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

o Add DIPEA (8.0 eq) immediately before addition to resin. Do not let the activated ester sit
for >2 mins before adding to resin to avoid guanidinium formation.

e Coupling Reaction:
o Add mixture to resin.[2][3]
o Agitate: 2 hours at Room Temperature OR 15 mins at

C (Microwave).

o Critical: If using microwave, ensure temperature does not exceed
C to prevent premature Fmoc cleavage or aspartimide formation.
e Monitoring:
o Perform Chloranil Test (preferred for secondary amines/hindered residues) or Kaiser Test.

o If positive (blue): Repeat coupling (Double Couple) with fresh reagents.

Elongation (The "Next" Step)

Objective: Deprotect the Fmoc group and couple the next amino acid onto the sterically
hindered
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-methyl amine.

o Deprotection: 20% Piperidine in DMF (2 x 10 mins).

o Note: The bulky group actually stabilizes the Fmoc against non-specific cleavage, so
standard times are fine.

e Next Coupling:
o The amine of H-a-Me-D-Asp-Resin is essentially a "buried" nucleophile.
o Use PYyAOP or COMU activators for the incoming amino acid.
o Mandatory Double Coupling for the residue immediately following the
-methyl unit.
Visualization of Workflows
Diagram 1: Optimized SPPS Cycle for Hindered

Residues

This flowchart illustrates the decision logic required when handling

-methyl amino acids compared to standard residues.
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Caption: Decision logic for incorporating sterically hindered Fmoc-a-Me-D-Asp(OtBu)-OH into
peptide sequences.

Diagram 2: Steric Hindrance & Stability Mechanism

Visualizing why this molecule is stable but difficult to couple.
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Caption: Mechanistic basis for the proteolytic stability and conformational rigidity of alpha-
methyl amino acids.

Storage and Handling

e Storage: Store at

to
. Keep desiccated.

» Stability: The Fmoc group is stable to acid; the OtBu group is stable to base.
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e Hygroscopic Nature: Moderate. Allow bottle to reach room temperature before opening to
prevent condensation, which can hydrolyze the Fmoc ester over time.

References
e ChemPep Inc.Fmoc-a-Me-D-Asp(OtBu)-OH Product Page. Retrieved from
e Advanced ChemTech.Fmoc-a-Me-D-Asp(OtBu)-OH Specifications. Retrieved from

e BenchChem.In-Depth Technical Guide: Fmoc-a-methyl-L-Aspartic Acid (Analogous protocols
for D-isomer). Retrieved from

e Sigma-Aldrich.Fmoc-N-Me-Asp(OtBu)-OH Product Page (Distinction reference). Retrieved
from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. bocsci.com [bocsci.com]

» To cite this document: BenchChem. [Technical Guide: Fmoc-a-methyl-D-aspartic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398426/docs#technical-guide-fmoc-methyl-d-
aspartic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1398426?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Fmoc_methyl_L_Aspartic_Acid.pdf
https://pdf.benchchem.com/1180/Application_Notes_and_Protocols_for_the_Coupling_of_N_Methylated_Amino_Acids.pdf
https://www.bocsci.com/research-area/why-fmoc-protected-amino-acids-dominate-solid-phase-peptide-synthesis.html
https://www.benchchem.com/product/b1398426/docs#technical-guide-fmoc-methyl-d-aspartic-acid
https://www.benchchem.com/product/b1398426/docs#technical-guide-fmoc-methyl-d-aspartic-acid
https://www.benchchem.com/product/b1398426/docs#technical-guide-fmoc-methyl-d-aspartic-acid
https://www.benchchem.com/product/b1398426/docs#technical-guide-fmoc-methyl-d-aspartic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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